molecular formula C5H7FO2 B6284299 3-fluoropent-4-enoic acid CAS No. 1012313-99-3

3-fluoropent-4-enoic acid

Cat. No.: B6284299
CAS No.: 1012313-99-3
M. Wt: 118.1
InChI Key:
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Description

3-Fluoropent-4-enoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of a fluorine atom attached to a pent-4-enoic acid moiety. This compound has garnered significant attention in various scientific fields due to its potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoropent-4-enoic acid typically involves the fluorination of pent-4-enoic acid derivatives. One common method includes the use of Selectfluor as a fluorinating agent. For instance, to a solution of 5-(trimethylsilyl)pent-3-enoic acid in acetonitrile, Selectfluor is added to introduce the fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-fluoropentanoic acid.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: 3-Fluoropentanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoropent-4-enoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoropent-4-enoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also influence metabolic pathways by altering the stability and reactivity of intermediates.

Comparison with Similar Compounds

    3-Fluoropentanoic acid: Lacks the double bond present in 3-fluoropent-4-enoic acid.

    Pent-4-enoic acid: Does not contain the fluorine atom.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a double bond. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1012313-99-3

Molecular Formula

C5H7FO2

Molecular Weight

118.1

Purity

95

Origin of Product

United States

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